![molecular formula C15H12BrClN2O4 B5196237 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)
7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins that are involved in cell proliferation and survival. Additionally, this compound can also induce apoptosis in cancer cells by activating various cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate can have various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate in lab experiments is its potent anticancer and neuroprotective properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and caution must be taken when handling and using this compound.
Direcciones Futuras
There are several future directions for the study of 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate. One potential direction is the development of more effective and efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, more studies are needed to evaluate the safety and toxicity of this compound in both in vitro and in vivo models.
Métodos De Síntesis
The synthesis of 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate can be achieved using various methods. One of the most commonly used methods is the reaction of 2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium bromide with perchloric acid. This reaction results in the formation of 7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate. Other methods of synthesis include the reaction of 2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium chloride with sodium perchlorate or the reaction of 2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium iodide with silver perchlorate.
Aplicaciones Científicas De Investigación
7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate has shown potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells. Additionally, this compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN2.ClHO4/c1-11-9-14(12-5-3-2-4-6-12)18-10-13(16)7-8-15(18)17-11;2-1(3,4)5/h2-10H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYTVZVTAHIQD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C=C(C=CC2=N1)Br)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

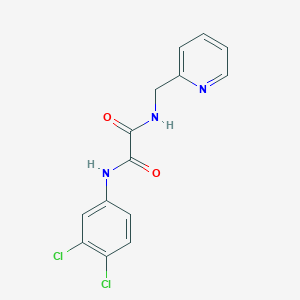


![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
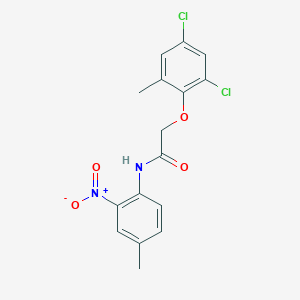
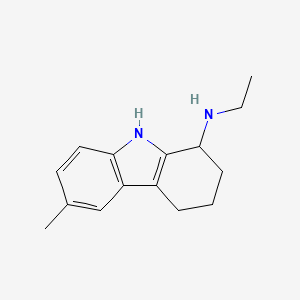
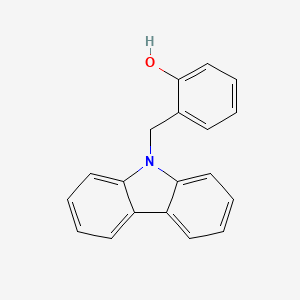
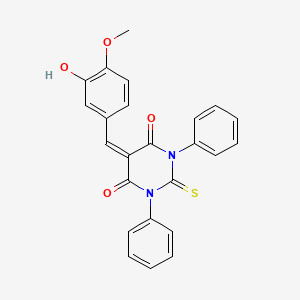
![N-(2-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5196234.png)
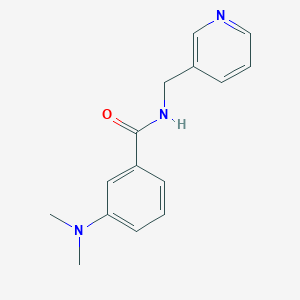
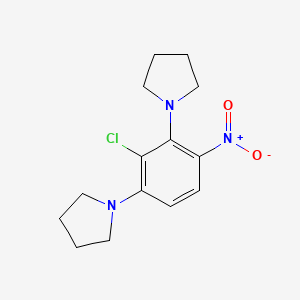
![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)